N-(3-Aminobenzoyloxy)succinimide

Descripción general

Descripción

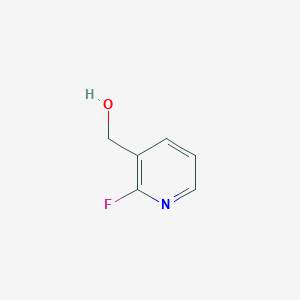

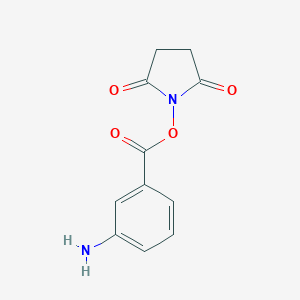

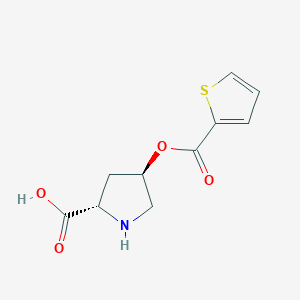

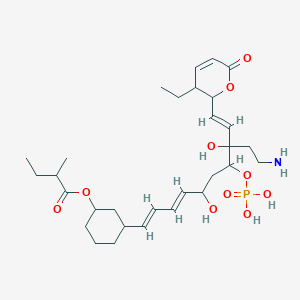

“N-(3-Aminobenzoyloxy)succinimide” is a chemical compound with the molecular formula C11H10N2O4 . It is also known by other names such as “(2,5-dioxopyrrolidin-1-yl) 3-aminobenzoate” and "2,5-Pyrrolidinedione,1- [(3-aminobenzoyl)oxy]" .

Synthesis Analysis

The synthesis of succinimides involves a dehydrogenative coupling of diols and amines to form cyclic imides . This reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign . A Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides uses TaCl5-silica gel as Lewis acid under microwave irradiation .Molecular Structure Analysis

The molecular structure of “N-(3-Aminobenzoyloxy)succinimide” consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 234.06400 .Chemical Reactions Analysis

Succinimide formation from Aspartic acid residues is prone to nonenzymatic isomerization via a succinimide intermediate . The reaction pathway of succinimide residue formation from Asp residues is catalyzed by two water molecules . The process is roughly divided into three steps: iminolization, cyclization, and dehydration .Physical And Chemical Properties Analysis

“N-(3-Aminobenzoyloxy)succinimide” has a molecular weight of 234.20800 . It has a density of 1.45g/cm3 and a boiling point of 432.2ºC at 760mmHg . The flash point is 215.2ºC .Aplicaciones Científicas De Investigación

1. Catalysis and Synthesis

N-(3-Aminobenzoyloxy)succinimide has applications in catalysis and synthesis. It is used in the remote control of axial chirality, particularly in the aminocatalytic desymmetrization of N-arylmaleimides via vinylogous Michael addition. This process leads to atropisomeric succinimides with adjacent stereocenters, crucial in stereoselective synthesis (Di Iorio et al., 2014).

2. Green Chemistry and CO2 Transformation

Succinimide-based ionic liquids, related to N-(3-Aminobenzoyloxy)succinimide, are designed for efficient transformation of CO2 and 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones under mild conditions. This represents an advancement in green chemistry, offering a solvent-free, environmentally friendly method for chemical transformations (Liu et al., 2019).

3. Preparation of Hapten-Protein Conjugates

N-(3-Aminobenzoyloxy)succinimide is employed as a two-level heterobifunctional agent for preparing hapten-protein conjugates. This method has been demonstrated by conjugating thyrotropin-releasing hormone (TRH) and serum albumin. The method involves activating an aminobenzoyl group, which acts on histidyl groups of TRH, a process useful in immunology and biochemistry (Fujiwara et al., 1994).

4. Bioactive Compound Synthesis

Research also focuses on synthesizing bioactive derivatives of succinimide, with potential applications in addressing neurodegenerative disorders like Alzheimer's disease, cancer, and diabetes. These derivatives have shown promise in various biological activities, including anti-cholinesterase and anti-diabetic potentials (Ahmad et al., 2019).

5. Crystallography and Organic Chemistry

N-(3-Aminobenzoyloxy)succinimide and its derivatives are used in crystallography and organic chemistry. They are effective in acylating primary amines, secondary amines, and aromatic amines, providing insights into molecular structures and reactions in synthetic chemistry (Goodman et al., 2013).

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEJVFYFQFFGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157585 | |

| Record name | N-(3-Aminobenzoyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminobenzoyloxy)succinimide | |

CAS RN |

132445-63-7 | |

| Record name | N-(3-Aminobenzoyloxy)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132445637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Aminobenzoyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B144263.png)

![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)